molecular formula C18H15FN2O2 B4524909 2-benzyl-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

2-benzyl-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4524909
M. Wt: 310.3 g/mol
InChI Key: BWQAAYDGGWEPAU-UHFFFAOYSA-N
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Description

2-benzyl-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a benzyl group and a 4-fluoro-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Substitution Reactions:

    Cyclization: The final step involves cyclization to form the pyridazinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the pyridazine ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridazine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the pyridazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction may produce various reduced derivatives of the compound.

Scientific Research Applications

2-benzyl-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

Mechanism of Action

The mechanism of action of 2-benzyl-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-6-phenylpyridazin-3(2H)-one: Lacks the 4-fluoro-2-methoxyphenyl group.

    2-benzyl-6-(4-chloro-2-methoxyphenyl)pyridazin-3(2H)-one: Contains a chlorine atom instead of a fluorine atom.

    2-benzyl-6-(4-fluoro-2-hydroxyphenyl)pyridazin-3(2H)-one: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

The presence of the 4-fluoro-2-methoxyphenyl group in 2-benzyl-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

2-benzyl-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-23-17-11-14(19)7-8-15(17)16-9-10-18(22)21(20-16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQAAYDGGWEPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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